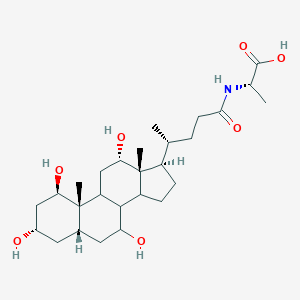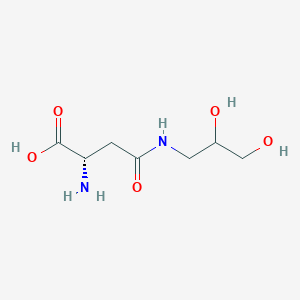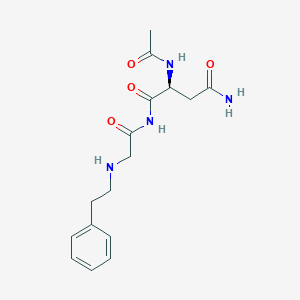![molecular formula C22H23N5O3S B234137 2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide, commonly known as DETTA, is a chemical compound that has recently gained attention in the field of scientific research. DETTA is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities. In
Mecanismo De Acción
The exact mechanism of action of DETTA is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DETTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that DETTA has a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, DETTA has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DETTA in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DETTA. One area of focus could be on further elucidating its mechanism of action, which would provide valuable insight into its biological activities. Another area of focus could be on developing more potent and selective derivatives of DETTA for use as therapeutic agents. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of DETTA involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 5-amino-2-methoxybenzoic acid, followed by the reaction of the resulting intermediate with 3-ethyl-1,2,4-triazole-5-thiol. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
DETTA has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide |
|---|---|
Fórmula molecular |
C22H23N5O3S |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)16(11-15)23-20(28)12-30-17-8-6-7-13(2)14(17)3/h6-11H,5,12H2,1-4H3,(H,23,28) |
Clave InChI |
YUIIXDGMWWTXOY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC(=C4C)C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC(=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)

![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
